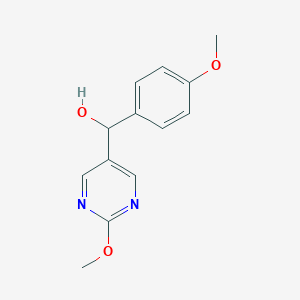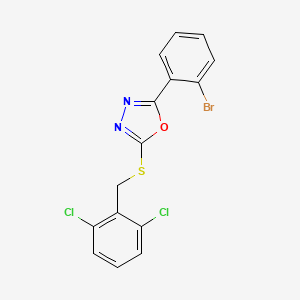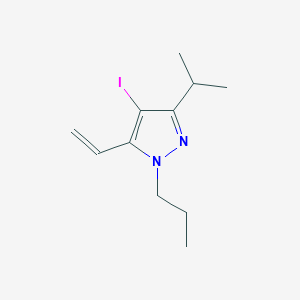
4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of iodine, isopropyl, propyl, and vinyl groups in this compound makes it a unique and versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with acetylenic ketones. This reaction typically results in a mixture of regioisomers, which can be separated and purified . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using hydrazine derivatives and acetylenic ketones under controlled conditions. The reaction can be optimized for yield and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, the use of catalysts like palladium or copper can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The vinyl group can undergo oxidation to form epoxides or other oxygenated derivatives.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Various substituted pyrazoles.
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Pyrazolines and other reduced forms of the pyrazole ring.
Scientific Research Applications
4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the vinyl group can undergo various chemical transformations. The pyrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-isopropyl-1H-pyrazole
- 3,5-Diisopropyl-4-iodo-1H-pyrazole
- 4-Iodo-3-methyl-1-propyl-1H-pyrazole
Uniqueness
4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole is unique due to the presence of both isopropyl and propyl groups along with a vinyl group, which provides a distinct set of chemical properties and reactivity. This combination of substituents allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds .
Properties
Molecular Formula |
C11H17IN2 |
|---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
5-ethenyl-4-iodo-3-propan-2-yl-1-propylpyrazole |
InChI |
InChI=1S/C11H17IN2/c1-5-7-14-9(6-2)10(12)11(13-14)8(3)4/h6,8H,2,5,7H2,1,3-4H3 |
InChI Key |
MBZKTEPDHZEPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C(C)C)I)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


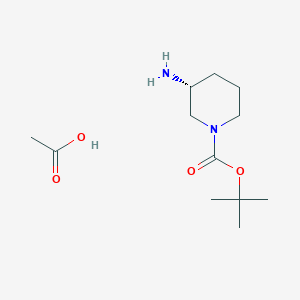
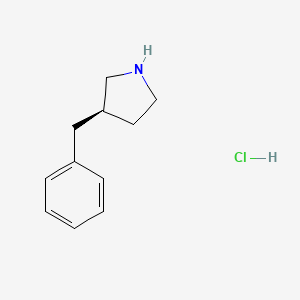
![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid](/img/structure/B11774781.png)
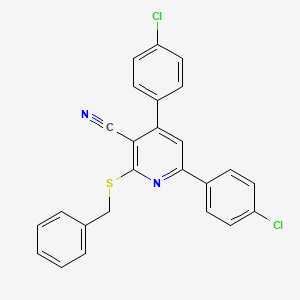
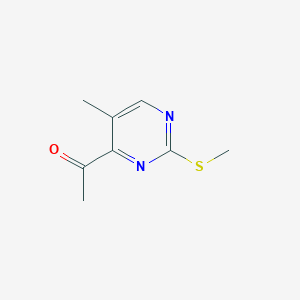


![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)

